N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Drug Design Pharmacokinetics Medicinal Chemistry

N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 329789-23-3) is a synthetic quinazoline-derived acylhydrazone compound with a 4-(morpholinosulfonyl)benzohydrazide side chain and a 6-bromo-4-phenylquinazoline core. It belongs to a class of small molecules studied for their inhibitory activity against serine/threonine and tyrosine kinases, including DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) isoforms.

Molecular Formula C25H22BrN5O4S
Molecular Weight 568.45
CAS No. 329789-23-3
Cat. No. B2433141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide
CAS329789-23-3
Molecular FormulaC25H22BrN5O4S
Molecular Weight568.45
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C25H22BrN5O4S/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)28-25(27-22)30-29-24(32)18-6-9-20(10-7-18)36(33,34)31-12-14-35-15-13-31/h1-11,16H,12-15H2,(H,29,32)(H,27,28,30)
InChIKeyPLTNOPQYOBMTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 329789-23-3): Basic Identity and Research Classification


N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 329789-23-3) is a synthetic quinazoline-derived acylhydrazone compound with a 4-(morpholinosulfonyl)benzohydrazide side chain and a 6-bromo-4-phenylquinazoline core . It belongs to a class of small molecules studied for their inhibitory activity against serine/threonine and tyrosine kinases, including DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) isoforms [1]. This specific substitution pattern—a morpholinosulfonyl group on the benzohydrazide—distinguishes it from simpler quinazoline derivatives and makes it a candidate for targeted medicinal chemistry campaigns focused on kinase inhibition and epigenetic modulation [1].

Why the Morpholinosulfonyl-Benzohydrazide Substituent in CAS 329789-23-3 Is Not Functionally Redundant with Piperidine or Simple Hydrazine Analogs


Although compounds sharing the same 6-bromo-4-phenylquinazoline scaffold—such as the 4-(piperidine-1-sulfonyl) analog or unsubstituted hydrazine derivatives—are structurally related, their pharmacological profiles can diverge substantially due to modifications in the sulfonamide terminal ring. Morpholine-containing substituents profoundly influence aqueous solubility, hydrogen-bonding capacity, and target selectivity, often leading to superior pharmacokinetic properties compared to their piperidine counterparts [1]. Reviews of morpholine and piperidine drug candidates show that this seemingly minor substitution can shift selectivity across kinase isoforms, alter off-target binding, and modify metabolic stability, disproving the assumption that the two are interchangeable without re-optimizing the entire pharmacological profile [1].

Comparative Evidence Table for N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide (329789-23-3) vs. Closest Analogs


Morpholino vs. Piperidino Sulfonamide: Impact on Kinase Solubility and Drug-Likeness (Class-Level Inference)

In the context of sulfonamide-bearing quinazolines, replacing a morpholinosulfonyl group with a piperidine-1-sulfonyl group (as in CAS 330675-95-1) is predicted to alter the compound's logP and aqueous solubility, thereby affecting its absorption and distribution. While direct head-to-head testing of these two specific compounds is absent from the open literature, an extensive review of piperidine and morpholine derivatives confirms that morpholine rings contribute to lower lipophilicity and stronger hydrogen-bond acceptor capacity than piperidine rings, leading to systematically different pharmacokinetic and pharmacodynamic properties [1]. This class-level inference suggests that CAS 329789-23-3 will exhibit measurably greater aqueous solubility and potentially different kinase selectivity profiles than its piperidine analog [1].

Drug Design Pharmacokinetics Medicinal Chemistry

Quinazoline Core Activity: 6-Bromo-4-phenylquinazolin-2-yl Hydrazine as an Inactive Baseline (Cross-Study Comparable)

The minimal fragment (6-bromo-4-phenylquinazolin-2-yl)hydrazine, which lacks the 4-(morpholinosulfonyl)benzohydrazide extension, has been tested for enzyme inhibition and shows negligible activity. For example, in an EC50 assay against streptokinase A (Streptococcus pyogenes M1 GAS), the IC50 was >150,000 nM [1]. This contrasts sharply with the low-nanomolar activity exhibited by elaborated morpholinosulfonyl benzohydrazide derivatives (such as LSD1 inhibitor SP2509, IC50 13 nM ), demonstrating that the presence of the morpholinosulfonyl-substituted benzohydrazide tail is essential for potent target engagement. Therefore, CAS 329789-23-3 can be expected to show dramatically enhanced potency over the simple hydrazine fragment, justifying its selection for target-based screening campaigns.

Kinase Inhibition Structure-Activity Relationship Quinazoline

Structural Uniqueness of the Para-Morpholinosulfonyl Moiety Among Quinazoline-Bearing Benzohydrazide Libraries (Supporting Evidence)

A systematic search of public compound databases reveals that direct structural analogs of CAS 329789-23-3—i.e., compounds containing the entire N'-(6-bromo-4-phenylquinazolin-2-yl)-4-sulfonylbenzohydrazide substructure with varying terminal amines—are extremely rare. The confirmed existence of a para-piperidine-1-sulfonyl analog (CAS 330675-95-1) and a meta-chloro analog (CAS 299420-46-5) underscores that the para-morpholinosulfonyl pattern provides a distinct chemical entry unlike other known library members . This chemical uniqueness makes CAS 329789-23-3 a particularly valuable probe for exploring structure-activity relationships (SAR) that depend on sulfonamide hydrogen-bonding geometry and electronic effects, which are not accessible with the limited analog space currently available from commercial vendors .

Ligand Diversity Compound Library SAR

Morpholinosulfonyl Group Contribution to LSD1 Inhibition Selectivity vs. MAO Off-Targets (Class-Level Inference)

The morpholinosulfonyl benzohydrazide motif is a recognized pharmacophore for LSD1 inhibition, as demonstrated by SP2509 (IC50 13 nM) and its complete inactivity against MAO-A, MAO-B, lactate dehydrogenase, and glucose oxidase . While direct data for CAS 329789-23-3 are not yet published, the class-level inference is that this moiety confers a selectivity profile that would be absent in quinazoline analogs lacking the sulfonamide hydrazide extension. This pattern suggests that CAS 329789-23-3 may merit screening in LSD1-related applications, where selective inhibition over MAOs is critical for avoiding off-target neuronal side effects .

LSD1 Epigenetics Selectivity

Optimal Procurement and Research Use Cases for N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide (329789-23-3)


Dual DNA-PK/PI3K Kinase Profiling Panels

Because the 2-substituted quinazoline scaffold is structurally pre-organized for DNA-PK and PI3K binding pockets [1], this compound serves as a high-value probe for discriminating the effects of a morpholinosulfonyl appendage on kinase inhibition versus the simpler piperidine or unsubstituted hydrazine analogs. The predicted solubility advantage of the morpholine ring [2] makes this compound preferable for homogeneous biochemical assays where aggregate-based promiscuous inhibition is a concern.

LSD1-Focused Epigenetic Screening

The 4-(morpholinosulfonyl)benzohydrazide moiety is a validated pharmacophore for LSD1 inhibition with nanomolar activity and high selectivity over MAO enzymes . This compound could be used to evaluate the contribution of a quinazoline core to LSD1 binding, providing a bridge between pure benzohydrazide-type inhibitors (like SP2509) and quinazoline-based epigenetic probes. Its unique structure makes it a logical choice for laboratories seeking to diversify their epigenetic compound collections.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Hydrogen-Bonding Networks

The para-morpholinosulfonyl substitution pattern provides a geometrically distinct hydrogen-bonding surface compared to meta-substituted or piperidine-containing analogs . For computational chemists and crystallographers, this compound enables the systematic interrogation of how sulfonamide orientation and terminal heterocycle choice influence binding thermodynamics in kinase or demethylase active sites.

Quote Request

Request a Quote for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.